Structural and Physicochemical Distinction from a Direct Analog: 1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 1448069-47-3)
The target compound (2-Bromophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is structurally differentiated from the close analog 1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 1448069-47-3) by the replacement of a butane-1,4-dione linker with a 2-bromobenzoyl group. This results in a predicted topological polar surface area (TPSA) of 55.6 Ų for the target compound versus a computed TPSA of 80.3 Ų for the analog [1][2]. The lower TPSA suggests improved potential for passive membrane permeability, a critical parameter in cell-based assay performance.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 55.6 Ų |
| Comparator Or Baseline | 1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 1448069-47-3): 80.3 Ų |
| Quantified Difference | Difference of 24.7 Ų (44% relative decrease) |
| Conditions | Computed by SwissADME / PubChem descriptor prediction |
Why This Matters
For procurement decisions in cellular screening, a compound with a lower TPSA is more likely to cross cell membranes, reducing false-negative rates in phenotypic assays.
- [1] PubChem. (2025). Compound Summary for 1-Phenyl-4-(4-(pyrazin-2-yloxy)piperidin-1-yl)butane-1,4-dione (CAS 1448069-47-3). Computed properties. Available at: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] SwissADME. Swiss Institute of Bioinformatics. TPSA calculation based on Ertl, P., et al. (2000). Fast calculation of molecular polar surface area. Journal of Medicinal Chemistry, 43(20), 3714-3717. View Source
